Methyl 5-nitrothiophene-3-carboxylate

DFT-based Reactivity Descriptors Polar Diels–Alder Cycloaddition Benzothiophene Synthesis

Researchers requiring a potent dienophile for benzothiophene construction often face inconsistent reactivity with non-nitrated or 5-halo thiophene esters, leading to failed cycloadditions. Methyl 5-nitrothiophene-3-carboxylate resolves this by delivering a strongly electron-deficient thiophene core with a dramatically lowered LUMO, enabling efficient normal-electron-demand Diels-Alder reactions under mild conditions. • Superior electrophilicity vs. non-nitrated or 5-halo analogs - achieves higher cycloaddition yields with weakly activated dienes. • Dual nitro/ester functionality supports downstream diversification: catalytic hydrogenation to amine for kinase inhibitor elaboration; ester hydrolysis or amidation. • Supplied at ≥95% purity with full analytical documentation (NMR, HPLC) - ensures reproducibility in lead optimization and QC method validation.

Molecular Formula C6H5NO4S
Molecular Weight 187.18 g/mol
CAS No. 88770-22-3
Cat. No. B1363527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-nitrothiophene-3-carboxylate
CAS88770-22-3
Molecular FormulaC6H5NO4S
Molecular Weight187.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CSC(=C1)[N+](=O)[O-]
InChIInChI=1S/C6H5NO4S/c1-11-6(8)4-2-5(7(9)10)12-3-4/h2-3H,1H3
InChIKeyNXVKWUOGNGQZTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Nitrothiophene-3-Carboxylate: Overview


Methyl 5-nitrothiophene-3-carboxylate is a heterocyclic ester featuring a thiophene core substituted with a nitro group at the 5-position and a methyl carboxylate at the 3-position. It belongs to the nitrothiophene class, recognized for enhanced electrophilicity in polar Diels–Alder (DA) cycloadditions [1]. The compound serves as a versatile intermediate in the construction of benzo[b]thiophene scaffolds, which are privileged structures in pharmaceuticals and agrochemicals. With a molecular formula of C6H5NO4S and a molecular weight of 187.18 g/mol, it is available from multiple suppliers at purities of ≥95% .

Why Generic Thiophene Esters Fall Short


Thiophene carboxylates exhibit a wide spectrum of electrophilic reactivity depending on the nature of the 5-position substituent. The introduction of a strongly electron-withdrawing nitro group dramatically lowers the LUMO energy, transforming the thiophene ring from a moderate dienophile into a potent electrophile for normal-electron-demand Diels–Alder reactions [1]. In contrast, the non-nitrated methyl thiophene-3-carboxylate and its 5-halo analogs (Br, Cl) show significantly reduced electrophilicity, often requiring harsher conditions or failing to react altogether with weakly activated dienes. Similarly, the free carboxylic acid analog (5-nitrothiophene-3-carboxylic acid) introduces additional hydrogen-bonding complexity and different solubility profiles, which can compromise reaction homogeneity and yield. These reactivity and physicochemical differences mean that casual substitution without careful consideration of electronic properties can lead to failed reactions or suboptimal yields, making compound-specific selection critical for synthetic success.

Key Differentiating Evidence


DFT Electrophilicity Advantage

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level identified methyl 5-nitrothiophene-3-carboxylate as a 'potential strong electrophilic candidate' for polar DA reactions, outperforming non-nitrated thiophene carboxylates. The nitro group stabilizes the LUMO, increasing the global electrophilicity index (ω) compared to methyl thiophene-3-carboxylate, which lacks the electron-withdrawing nitro substituent [1]. While exact ω values are not publicly available for all analogs from a single study, the qualitative ranking derived from frontier molecular orbital analysis places the nitro-substituted ester in a higher electrophilicity tier than its 5-halo and 5-unsubstituted counterparts, directly translating to faster reaction kinetics and broader diene scope.

DFT-based Reactivity Descriptors Polar Diels–Alder Cycloaddition Benzothiophene Synthesis

Regioselective Benzothiophene Formation

The substitution pattern of methyl 5-nitrothiophene-3-carboxylate (nitro at C5, ester at C3) dictates the regiochemical outcome of DA cycloadditions with unsymmetrical dienes, leading to specific benzo[b]thiophene regioisomers. This contrasts with 2-nitrothiophene, which would produce a different regioisomeric series [1]. The ester group at the 3-position not only activates the ring but also provides a handle for post-cycloaddition functionalization, such as hydrolysis to the carboxylic acid or conversion to amides, enabling diversification of the benzothiophene scaffold.

Regioselectivity Benzo[b]thiophene Regioisomer Control Fused Heterocycle Synthesis

Purity and Batch Consistency

Multiple independent suppliers (AKSci, Bidepharm) specify a minimum purity of 95% for methyl 5-nitrothiophene-3-carboxylate, with analytical data (NMR, HPLC, GC) available upon request . This benchmark surpasses the typical purity offered for some closely related analogs such as methyl 5-bromothiophene-3-carboxylate, where purity specifications may be less consistently reported across vendors. The availability of spectroscopic verification documentation reduces the risk of introducing unknown impurities into multistep synthetic sequences, a common concern when sourcing less-validated heterocyclic building blocks.

Chemical Purity Specification Quality Control in Procurement Reproducibility

Optimal Application Scenarios


Polar Diels–Alder Benzothiophene Synthesis

Utilize the compound as the dienophile partner with electron-rich dienes (e.g., Danishefsky's diene, silyloxybutadienes) to construct benzothiophene cores bearing a carbomethoxy group at a defined position. The nitro group activates the thiophene toward cycloaddition, while the ester enables subsequent diversification (hydrolysis, amidation, reduction). This route is preferred over analogous non-nitrated thiophene esters, which require harsher conditions or give lower yields [1].

Kinase Inhibitor Scaffold Construction

Employ as a key intermediate in the synthesis of thiophene-based kinase inhibitors. The nitro group serves both as an activating element for heterocycle formation and as a precursor to an amine via catalytic hydrogenation, allowing introduction of additional pharmacophoric elements. The well-defined purity profile (≥95%) ensures reproducibility in lead optimization campaigns .

Nitro-Functionalized Oligothiophene Precursor

The compound's nitro and ester functionalities enable its use as a monomer in the synthesis of push-pull oligothiophenes for organic electronics. The electron-withdrawing nitro group imparts favorable electrochemical properties, while the ester group provides solubility and processability advantages over the free carboxylic acid analog [1].

Analytical Reference Standard

Given its well-defined structure and availability at certified purity with analytical documentation, methyl 5-nitrothiophene-3-carboxylate is suitable as a reference standard for HPLC/GC method validation in quality control laboratories, particularly when monitoring nitrothiophene-related impurities in pharmaceutical intermediates.

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